

Spectroscopic Analysis of (2E)-Leocarpinolide F: A Technical Overview

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Compound of Interest

Compound Name: (2E)-Leocarpinolide F

Cat. No.: B13728996

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Disclaimer: As of December 2025, specific spectroscopic data for **(2E)-Leocarpinolide F** is not available in the public domain. This guide presents a comprehensive analysis of a closely related and structurally representative compound, 7-epi-eudesm-4(15),11(13)-diene-1 β ,3 β -diol, a sesquiterpenoid isolated from *Chrysanthemum indicum*. This information is intended to provide researchers, scientists, and drug development professionals with a technical framework for the spectroscopic analysis of similar eudesmane-type sesquiterpenoids.

Introduction

Sesquiterpenoid lactones are a diverse group of natural products known for their wide range of biological activities. The structural elucidation of these complex molecules is heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a detailed overview of the spectroscopic data and analytical workflow for a representative eudesmane sesquiterpenoid, offering valuable insights for the characterization of new and existing compounds in this class.

Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for 7-epi-eudesm-4(15),11(13)-diene-1 β ,3 β -diol.

Table 1: ^1H NMR Spectroscopic Data for 7-epi-eudesm-4(15),11(13)-diene-1 β ,3 β -diol (400 MHz, CDCl_3)

| Position | δ H (ppm) | Multiplicity | J (Hz) |
|------------|------------------|--------------|-----------|
| 1 | 3.44 | dd | 12.0, 4.4 |
| 2 α | 2.23 | m | |
| 2 β | 1.51 | m | |
| 3 | 4.15 | t | 2.8 |
| 5 | 1.85 | m | |
| 6 α | 1.65 | m | |
| 6 β | 1.45 | m | |
| 7 | 2.52 | m | |
| 8 α | 2.10 | m | |
| 8 β | 1.95 | m | |
| 9 α | 1.80 | m | |
| 9 β | 1.55 | m | |
| 12a | 4.90 | s | |
| 12b | 4.85 | s | |
| 14 | 0.85 | d | |
| 15a | 4.80 | s | 7.0 |
| 15b | 4.75 | s | |

Table 2: ^{13}C NMR Spectroscopic Data for 7-epi-eudesm-4(15),11(13)-diene-1 β ,3 β -diol (100 MHz, CDCl_3)

| Position | δC (ppm) | Type |
|----------|------------------|-----------------|
| 1 | 77.1 | CH |
| 2 | 35.5 | CH ₂ |
| 3 | 68.2 | CH |
| 4 | 149.5 | C |
| 5 | 50.1 | CH |
| 6 | 24.5 | CH ₂ |
| 7 | 45.3 | CH |
| 8 | 22.8 | CH ₂ |
| 9 | 38.9 | CH ₂ |
| 10 | 37.2 | C |
| 11 | 148.9 | C |
| 12 | 109.8 | CH ₂ |
| 13 | 20.9 | CH ₃ |
| 14 | 15.8 | CH ₃ |
| 15 | 106.5 | CH ₂ |

Table 3: Mass Spectrometry Data for 7-epi-eudesm-4(15),11(13)-diene-1 β ,3 β -diol

| Technique | Ion | [M+H] ⁺ | Calculated Mass |
|-----------|---|--------------------|-----------------|
| HRESIMS | [M – H ₂ O + H] ⁺ | 219.1750 | 219.1743 |

Experimental Protocols

The following are detailed methodologies for the isolation and spectroscopic analysis of eudesmane sesquiterpenoids, based on established procedures.

3.1. Isolation of the Compound

- **Extraction:** The air-dried and powdered plant material (e.g., flowers of *Chrysanthemum indicum*) is extracted exhaustively with a suitable solvent such as 95% ethanol at room temperature.
- **Solvent Evaporation:** The ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Chromatography:** The ethyl acetate fraction, typically rich in sesquiterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of petroleum ether and ethyl acetate.
- **Further Purification:** Fractions containing the target compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

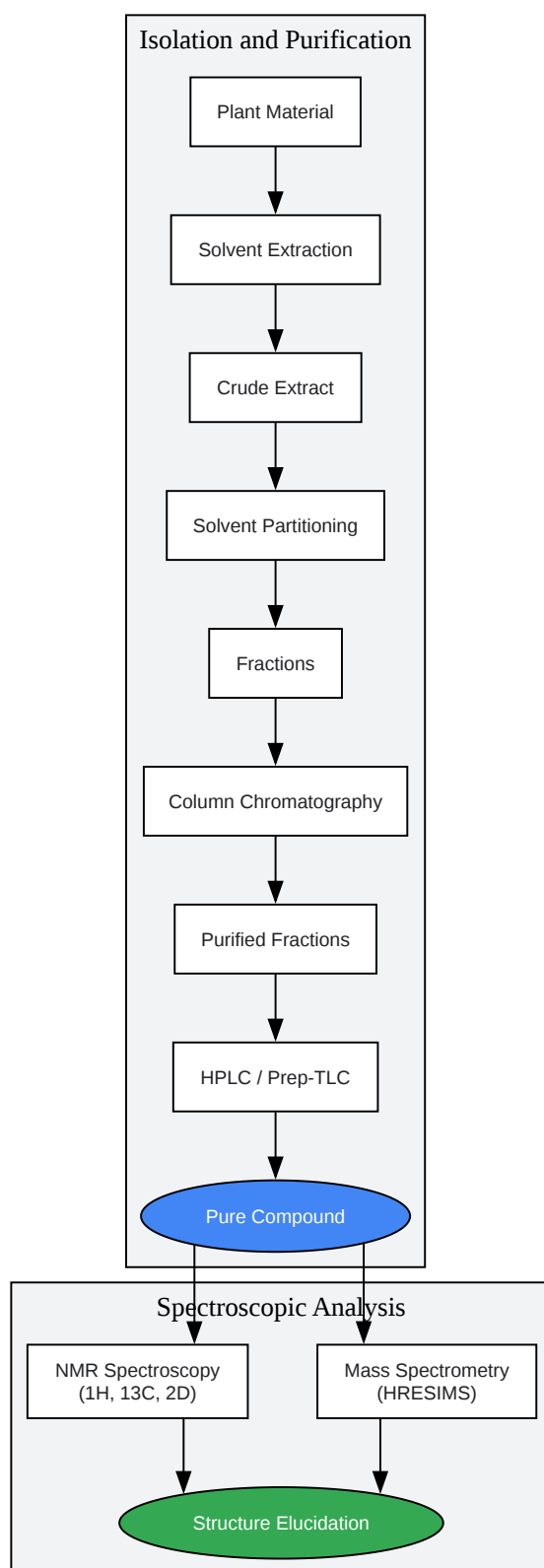
3.2. Spectroscopic Analysis

- **NMR Spectroscopy:**
 - The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl_3).
 - ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).
 - Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or tetramethylsilane (TMS) as an internal standard.
 - Coupling constants (J) are reported in Hertz (Hz).
- **Mass Spectrometry:**

- High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
- The accurate mass measurement allows for the determination of the elemental composition of the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural product.



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Caption: Workflow for Natural Product Spectroscopic Analysis.

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